

Natural occurrence and formation of Molybdenum-95

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-95**

Cat. No.: **B3322307**

[Get Quote](#)

An In-depth Technical Guide to the Natural Occurrence and Formation of **Molybdenum-95**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and formation of the stable isotope **Molybdenum-95** (^{95}Mo). It details its terrestrial and cosmic abundance, the nuclear processes responsible for its synthesis, and the experimental methods used for its characterization.

Natural Occurrence and Abundance

Molybdenum (Mo) is a naturally occurring element with atomic number 42. In its natural state, it is composed of seven isotopes, six of which are stable (^{92}Mo , ^{94}Mo , ^{95}Mo , ^{96}Mo , ^{97}Mo , and ^{98}Mo) and one of which, ^{100}Mo , is radioactive with a very long half-life.^{[1][2]} **Molybdenum-95** is a stable isotope and is one of the naturally occurring isotopes of molybdenum.^[3]

The terrestrial abundance of molybdenum isotopes is well-established. **Molybdenum-95** has a natural abundance of approximately 15.873 to 15.92 atom percent.^{[1][4][5]} The isotopic composition of naturally occurring molybdenum is summarized in the table below.

Table 1: Isotopic Abundance of Naturally Occurring Molybdenum

Isotope	Atomic Mass (Da)	Isotopic Abundance (atom %)
⁹² Mo	91.906807	14.649
⁹⁴ Mo	93.905084	9.187
⁹⁵ Mo	94.9058374	15.873
⁹⁶ Mo	95.9046748	16.673
⁹⁷ Mo	96.906017	9.582
⁹⁸ Mo	97.905404	24.292
¹⁰⁰ Mo	99.907468	9.744

Data sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW) and other sources.[\[1\]](#)[\[5\]](#)

Formation of Molybdenum-95

The formation of heavy elements, including **Molybdenum-95**, occurs through various nucleosynthetic processes within stars.[\[6\]](#) The primary mechanisms responsible for the creation of ⁹⁵Mo are the slow neutron-capture process (s-process) and the rapid neutron-capture process (r-process).[\[7\]](#)[\[8\]](#)

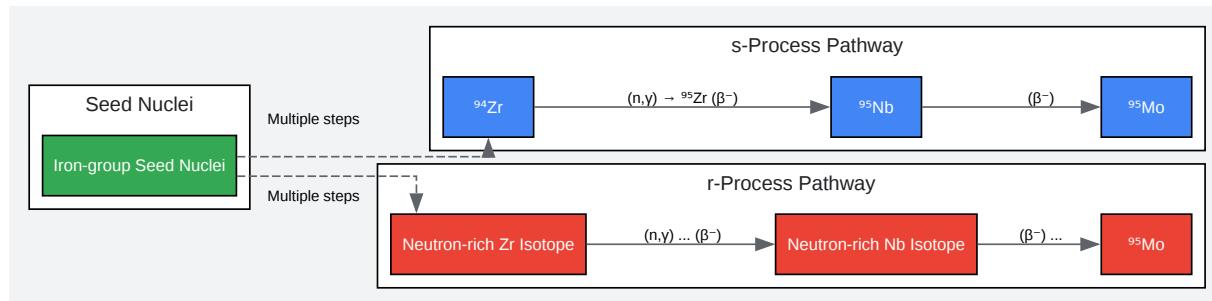
The s-Process (Slow Neutron Capture)

The s-process occurs in stars with relatively low neutron densities, such as Asymptotic Giant Branch (AGB) stars. In this process, stable seed nuclei capture neutrons one at a time. If the resulting nucleus is stable, it awaits the capture of another neutron. If the new nucleus is unstable, it will typically undergo beta decay before another neutron can be captured, thus increasing its atomic number and moving it closer to the valley of beta stability.[\[8\]](#)[\[9\]](#)

Molybdenum-95 is synthesized along the s-process path through a series of neutron captures and beta decays starting from lighter iron-group nuclei.

The r-Process (Rapid Neutron Capture)

The r-process, in contrast, takes place in environments with extremely high neutron fluxes, such as supernova explosions or the merger of neutron stars.[9] In these cataclysmic events, atomic nuclei are bombarded with a massive number of neutrons in a very short time. This rapid succession of neutron captures produces highly unstable, neutron-rich nuclei. These nuclei then undergo a series of beta decays, moving towards the valley of stability and forming more stable, heavier elements, including **Molybdenum-95**.[8][9]


While both the s-process and r-process contribute to the abundance of ^{95}Mo , the r-process is also responsible for the formation of the most neutron-rich isotopes.[7][8]

The p-Process (Proton Capture)

It is important to note that some proton-rich isotopes of molybdenum, such as ^{92}Mo and ^{94}Mo , are not formed by neutron capture processes. Instead, they are synthesized through the p-process, which involves photodisintegration reactions (e.g., (γ, n) , (γ, p) , (γ, α)) on pre-existing s- and r-process seed nuclei in supernova explosions.[10][11][12]

Diagram of Nucleosynthesis Pathways for Molybdenum-95

The following diagram illustrates the conceptual pathways for the formation of **Molybdenum-95** via the s-process and r-process, starting from a representative seed nucleus.

[Click to download full resolution via product page](#)

Caption: Stellar nucleosynthesis pathways for **Molybdenum-95**.

Experimental Protocols for Isotopic Analysis

The determination of the isotopic abundance of molybdenum, including **Molybdenum-95**, is primarily achieved through mass spectrometry techniques.^[5] The general workflow for such an analysis is outlined below.

Sample Preparation

- **Digestion:** The solid sample (e.g., rock, mineral, or metal alloy) is first dissolved using a mixture of strong acids (e.g., hydrofluoric acid, nitric acid) to bring the molybdenum into an aqueous solution.
- **Chemical Separation:** Molybdenum is chemically separated from the sample matrix to eliminate isobaric interferences (elements with isotopes of the same mass) and other matrix effects. This is typically accomplished using ion-exchange chromatography.^[13] The sample solution is passed through a column containing a resin that selectively retains molybdenum, which is then eluted with a specific reagent.

Mass Spectrometric Analysis

- **Instrumentation:** Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the most common technique for high-precision isotope ratio measurements of molybdenum. Thermal Ionization Mass Spectrometry (TIMS) can also be used.^{[13][14]}
- **Sample Introduction:** The purified molybdenum solution is introduced into the plasma source of the mass spectrometer, where it is ionized.
- **Mass Separation:** The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ion beams corresponding to the different molybdenum isotopes are simultaneously collected by multiple detectors (Faraday cups).
- **Data Acquisition and Correction:** The detector signals are converted into isotope ratios. Corrections are applied for instrumental mass bias, which is the preferential transmission of

heavier or lighter isotopes through the instrument. This is typically done using a standard-sample bracketing method with a certified isotopic standard.[13]

Data Reporting

The isotopic composition of molybdenum is often reported in delta notation ($\delta^{98/95}\text{Mo}$) in parts per thousand (‰) relative to a standard reference material.[15] This notation highlights small variations in the isotopic ratios between different samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molybdenum Isotopes - List and Properties [chemlin.org]
- 2. Molybdenum - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Isotope data for molybdenum-95 in the Periodic Table [periodictable.com]
- 5. Atomic Weight of Molybdenum | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. aanda.org [aanda.org]
- 7. researchgate.net [researchgate.net]
- 8. astro.sunysb.edu [astro.sunysb.edu]
- 9. r-process - Wikipedia [en.wikipedia.org]
- 10. 8th p-process workshop 2024 (16-October 18, 2024): Contribution List · Indico Global [indico.global]
- 11. The p-process in exploding rotating massive stars | Astronomy & Astrophysics (A&A) [aanda.org]
- 12. p-process nucleosynthesis – Sotirios V. Harissopoulos (Charisopoulos) – Personal Page [harissopoulos.eu]
- 13. researchgate.net [researchgate.net]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. Unravelling the controls on the molybdenum isotope ratios of river waters | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- To cite this document: BenchChem. [Natural occurrence and formation of Molybdenum-95]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3322307#natural-occurrence-and-formation-of-molybdenum-95>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com